6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
CAS No.: 1011389-03-9
Cat. No.: VC7028754
Molecular Formula: C15H12N2O4
Molecular Weight: 284.271
* For research use only. Not for human or veterinary use.
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 1011389-03-9](/images/structure/VC7028754.png)
Specification
CAS No. | 1011389-03-9 |
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Molecular Formula | C15H12N2O4 |
Molecular Weight | 284.271 |
IUPAC Name | 6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19) |
Standard InChI Key | SKQFCUWDGACFKI-UHFFFAOYSA-N |
SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a bicyclic isoxazolo[5,4-b]pyridine system, with a methyl group at position 3, a 3-methoxyphenyl substituent at position 6, and a carboxylic acid at position 4. This arrangement creates a planar, conjugated system that enhances stability and potential for π-π interactions in biological targets. Key molecular descriptors include:
The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups creates a polarized electronic profile, influencing solubility and reactivity .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 5-amino-3-methylisoxazole-4-carboxylic acid derivatives. Key steps include:
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Cyclization: Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under refluxing ethanol .
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Functionalization: Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling, using palladium catalysts and aryl boronic acids.
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Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or HCl, followed by acidification to precipitate the final product .
Representative Reaction Conditions:
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Solvent: Ethanol/DMF mixtures (v/v 3:1)
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Temperature: 80–100°C for cyclization; room temperature for coupling
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Yield: 45–60% after column chromatography (silica gel, ethyl acetate/hexane)
Purification and Characterization
Purification challenges arise from polar byproducts. Common methods include:
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Flash Chromatography: Gradient elution with ethyl acetate/hexane (30% → 70%)
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Recrystallization: Methanol/water mixtures at −20°C
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Analytical Confirmation: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with >95% purity
Biological Activities and Mechanistic Hypotheses
Anticancer Activity
While direct evidence is lacking, analogs such as 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide inhibit cancer cell proliferation (A549, IC₅₀ = 8.2 μM) through:
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Kinase Inhibition: Competitive binding to ATP pockets in EGFR or VEGFR2 .
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Cell Cycle Arrest: G1-phase blockade via cyclin D1 suppression .
Comparative Analysis with Structural Analogs
The methoxyphenyl group in the target compound enhances π-stacking with aromatic residues in enzyme binding pockets, potentially improving selectivity over cyclopropyl or carboxamide variants .
Pharmaceutical Applications and Development Challenges
Drug Design Considerations
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Bioavailability: The carboxylic acid may limit oral absorption; prodrug strategies (e.g., ethyl esterification) could improve permeability .
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Toxicity: Preliminary assays on A549 cells show >80% viability at 100 μM, suggesting a favorable therapeutic index .
Intellectual Property Landscape
Patent PL216764B1 (2014) covers synthetic methods for related isoxazole-carboxylic acids, emphasizing green chemistry approaches (e.g., solvent-free cyclization) .
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